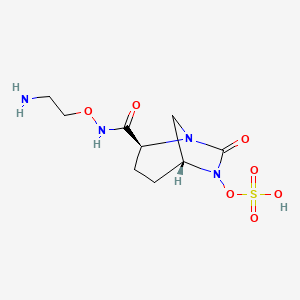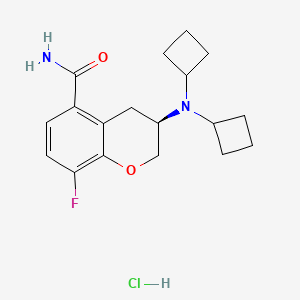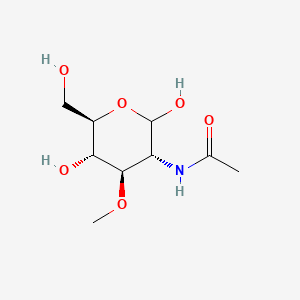
N-Boc-PEG5-alcohol
Descripción general
Descripción
N-Boc-PEG5-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Synthesis Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of this compound is C15H31NO7 . The IUPAC name is tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate . The molecular weight is 337.41 g/mol .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
The molecular weight of this compound is 337.41 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 16 . The topological polar surface area is 95.5 Ų . The heavy atom count is 23 .Aplicaciones Científicas De Investigación
Sistemas de Administración de Medicamentos
“N-Boc-PEG5-alcohol” es un enlace de PEG que juega un papel crucial en los sistemas de administración de medicamentos {svg_1} {svg_2}. El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos, lo cual es esencial para la administración de medicamentos {svg_3}. El grupo hidroxilo permite una mayor derivatización o reemplazo con otros grupos funcionales reactivos {svg_4}. Esto lo convierte en un componente valioso en el desarrollo de sistemas de administración de medicamentos.
Bioconjugación
En la bioconjugación, “this compound” sirve como un enlace que puede conectar biomoléculas con cargas útiles de manera selectiva y eficiente {svg_5}. El grupo hidroxilo permite una mayor derivatización o reemplazo con otros grupos funcionales reactivos {svg_6}. Esta propiedad es particularmente útil en la creación de conjugados de anticuerpos y fármacos (ADC), donde se requiere un enlace estable entre fármacos citotóxicos y anticuerpos {svg_7}.
PEGilación
“this compound” se utiliza en la PEGilación, un proceso de unión de cadenas de polímeros de polietilenglicol (PEG) a moléculas, mejorando sus propiedades {svg_8}. El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos {svg_9}. El grupo hidroxilo permite una mayor derivatización o reemplazo con otros grupos funcionales reactivos {svg_10}.
Productos Farmacéuticos
En la industria farmacéutica, “this compound” se utiliza como un enlace en la síntesis de PROTAC (Proteolysis Targeting Chimeras) {svg_11}. Los PROTAC son una clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para etiquetar una proteína específica para su degradación {svg_12}.
Biotecnología
“this compound” se utiliza en biotecnología para la funcionalización de proteínas {svg_13}. El grupo hidroxilo permite una mayor derivatización o reemplazo con otros grupos funcionales reactivos {svg_14}. Esta propiedad es particularmente útil en la creación de fármacos proteicos recombinantes {svg_15}.
Síntesis Química
“this compound” se utiliza en la síntesis química como un enlace de PEG {svg_16}. El grupo hidroxilo permite una mayor derivatización o reemplazo con otros grupos funcionales reactivos {svg_17}. Esto lo convierte en un componente valioso en la síntesis de varios compuestos químicos {svg_18}.
Ciencia de Materiales
En la ciencia de materiales, “this compound” se puede utilizar para modificar las propiedades de la superficie de los materiales {svg_19}. El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos {svg_20}. El grupo hidroxilo permite una mayor derivatización o reemplazo con otros grupos funcionales reactivos {svg_21}.
Nanotecnología
“this compound” se utiliza en nanotecnología para la preparación de nanoportadores {svg_22}. El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos {svg_23}. El grupo hidroxilo permite una mayor derivatización o reemplazo con otros grupos funcionales reactivos {svg_24}.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO7/c1-15(2,3)23-14(18)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-17/h17H,4-13H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWLVPPLXJCLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1404111-67-6 | |
| Record name | tert-Butyl N-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















